molecular formula C20H22FN5O B12547520 5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-

5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-

Cat. No.: B12547520
M. Wt: 367.4 g/mol
InChI Key: AMLKAXKHAOGCFY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]imidazole core fused with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of L-α-aminohydroxamic acids with 4-oxopentanoic acid . This reaction is catalyzed by various reagents and conditions, such as solid alumina and room temperature, to form the desired pyrrolo[1,2-a]imidazole ring .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of high-throughput techniques and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize the yield of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C20H22FN5O

Molecular Weight

367.4 g/mol

IUPAC Name

[(5S)-2-(4-fluorophenyl)-3-[2-(propylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol

InChI

InChI=1S/C20H22FN5O/c1-2-10-22-20-23-11-9-16(24-20)19-18(13-3-5-14(21)6-4-13)25-17-8-7-15(12-27)26(17)19/h3-6,9,11,15,27H,2,7-8,10,12H2,1H3,(H,22,23,24)/t15-/m0/s1

InChI Key

AMLKAXKHAOGCFY-HNNXBMFYSA-N

Isomeric SMILES

CCCNC1=NC=CC(=N1)C2=C(N=C3N2[C@@H](CC3)CO)C4=CC=C(C=C4)F

Canonical SMILES

CCCNC1=NC=CC(=N1)C2=C(N=C3N2C(CC3)CO)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.